molecular formula C17H19Cl2NO4 B4428121 (1,3-benzodioxol-5-ylmethyl)(3-chloro-4,5-dimethoxybenzyl)amine hydrochloride

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4,5-dimethoxybenzyl)amine hydrochloride

Cat. No. B4428121
M. Wt: 372.2 g/mol
InChI Key: SRKASXSXJRARPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4,5-dimethoxybenzyl)amine hydrochloride, also known as MDMA, is a psychoactive substance that has been widely studied for its potential therapeutic effects. MDMA is a derivative of amphetamine and has been used recreationally for its euphoric and empathogenic effects. However, recent scientific research has shown that MDMA may have therapeutic potential in the treatment of PTSD, anxiety, and depression.

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4,5-dimethoxybenzyl)amine hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels leads to feelings of euphoria, empathy, and heightened sensory perception. This compound also activates the release of oxytocin, a hormone that is associated with feelings of trust and bonding.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. This compound also causes the release of cortisol, a stress hormone, which can lead to feelings of anxiety and agitation.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4,5-dimethoxybenzyl)amine hydrochloride has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent psychoactive substance that can produce reliable and consistent effects. However, this compound is also a controlled substance that requires specialized equipment and expertise to synthesize and handle safely.

Future Directions

There are a number of future directions for research on (1,3-benzodioxol-5-ylmethyl)(3-chloro-4,5-dimethoxybenzyl)amine hydrochloride. One area of focus is the development of new therapeutic applications for this compound, such as the treatment of addiction and chronic pain. Another area of focus is the development of new methods for synthesizing this compound that are safer and more efficient. Finally, there is a need for more research on the long-term effects of this compound use, particularly in the context of therapeutic use.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)(3-chloro-4,5-dimethoxybenzyl)amine hydrochloride has been studied extensively for its potential therapeutic effects, particularly in the treatment of PTSD. Research has shown that this compound may help patients with PTSD by reducing fear and anxiety and increasing feelings of trust and empathy. This compound has also been studied for its potential use in the treatment of anxiety and depression, with promising results.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4.ClH/c1-20-16-7-12(5-13(18)17(16)21-2)9-19-8-11-3-4-14-15(6-11)23-10-22-14;/h3-7,19H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKASXSXJRARPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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